![molecular formula C18H13ClF3NO2 B4689010 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4689010.png)
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
Overview
Description
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone, also known as CTET, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. CTET has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is not fully understood, but it is believed to interact with various molecular targets in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation. Additionally, this compound has been shown to interact with the estrogen receptor (ER), which plays a role in the development and progression of breast cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of HDACs and PKC. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in inflammation. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
Advantages and Limitations for Lab Experiments
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several advantages for lab experiments, including its synthetic accessibility, stability, and potential pharmacological properties. However, this compound also has some limitations, including its low solubility in water and limited availability in large quantities.
Future Directions
There are several future directions for 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone research. One potential direction is to further investigate its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Another potential direction is to investigate its potential use in neurodegenerative disorder treatment, particularly in preventing the progression of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets.
Scientific Research Applications
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
properties
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3NO2/c19-12-5-7-13(8-6-12)25-10-9-23-11-15(17(24)18(20,21)22)14-3-1-2-4-16(14)23/h1-8,11H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMERIUXSISCYDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Cl)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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